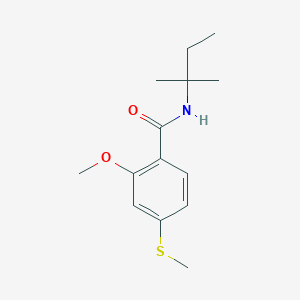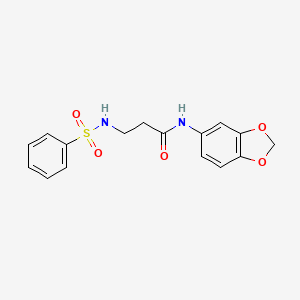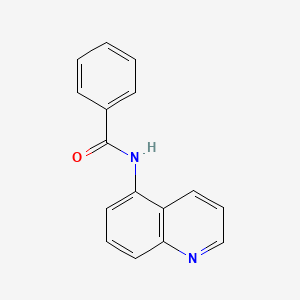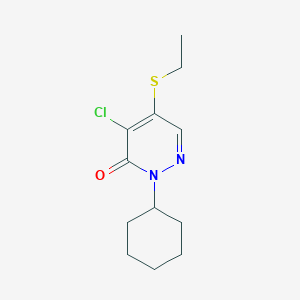![molecular formula C16H19N3O5 B5826852 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B5826852.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide: is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, is prepared through nitration and subsequent methoxylation of benzaldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with spiro[2.3]hexane-2-carboxamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Polymer Science: Used in the synthesis of polymers with specific mechanical and thermal properties.
Dye Industry: Potential application in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro structure may also play a role in its binding affinity to certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
- N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-1-carbohydrazide
- N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carbohydrazide
Uniqueness:
- Structural Features: The spiro structure is relatively rare and imparts unique chemical and physical properties.
- Reactivity: The presence of both nitro and methoxy groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-13-6-10(12(19(21)22)7-14(13)24-2)9-17-18-15(20)11-8-16(11)4-3-5-16/h6-7,9,11H,3-5,8H2,1-2H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKZHNDZVKIOJZ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2CC23CCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2CC23CCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5826791.png)

![2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5826797.png)
![N-cyclohexyl-2-{[(4-methylphenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B5826805.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5826806.png)
![methyl [4-(1-azepanylsulfonyl)-2-methylphenoxy]acetate](/img/structure/B5826815.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5826836.png)
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B5826837.png)
![2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B5826845.png)


